

ONO-9780307: A Technical Overview of its Discovery and Development

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Compound of Interest		
Compound Name:	ONO-9780307	
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Introduction

ONO-9780307 is a potent and highly selective synthetic antagonist of the lysophosphatidic acid receptor 1 (LPA1). Developed by Ono Pharmaceutical, this small molecule has played a crucial role as a research tool, particularly in the structural elucidation of its target receptor. This technical guide provides an in-depth overview of the discovery and development history of **ONO-9780307**, including its pharmacological properties, the experimental protocols used for its characterization, and its context within Ono's broader LPA1 antagonist program.

Discovery and Development History

The development of **ONO-9780307** is rooted in a comprehensive research program at Ono Pharmaceutical aimed at identifying novel LPA1 receptor antagonists. The program was initiated with a high-throughput screening (HTS) campaign to identify initial hit compounds.

From Hit to Lead: The Emergence of ONO-7300243

The HTS campaign successfully identified a promising hit compound which, after initial optimization, led to the discovery of the lead compound, ONO-7300243.[1] This lead compound demonstrated encouraging in vivo efficacy in preclinical models.[1]

Lead Optimization and the Path to ONO-9780307



Further structure-activity relationship (SAR) studies and medicinal chemistry efforts on the lead scaffold gave rise to a series of potent LPA1 antagonists, including **ONO-9780307**. This optimization process focused on enhancing potency, selectivity, and physicochemical properties. While a related compound, ONO-0300302, emerged from this program as a clinical candidate for benign prostatic hyperplasia, **ONO-9780307** was recognized for its exceptional potency and suitability as a high-affinity probe for the LPA1 receptor.[2] Its primary application has been as a critical tool for biophysical and structural studies, culminating in the successful crystallization of the human LPA1 receptor.[3] This has provided invaluable insights into the receptor's architecture and the binding modes of its antagonists.

Pharmacological Profile

ONO-9780307 is characterized by its high affinity and specificity for the LPA1 receptor.

Compound	Target	IC50 (nM)
ONO-9780307	LPA1 Receptor	2.7[4]

Table 1: In Vitro Potency of ONO-9780307

The compound acts as a competitive antagonist, binding to the orthosteric site of the LPA1 receptor and preventing the inward movement of the seventh transmembrane helix (TM7), a conformational change necessary for receptor activation.[5]

Signaling Pathway

The mechanism of action of **ONO-9780307** involves the direct blockade of the LPA1 receptor, thereby inhibiting downstream signaling cascades initiated by the endogenous ligand, lysophosphatidic acid (LPA).





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Figure 1: LPA1 Receptor Signaling and Inhibition by ONO-9780307.

Experimental Protocols

The characterization of **ONO-9780307** involved a series of in vitro and in vivo experiments to determine its potency and mechanism of action.

In Vitro Calcium Mobilization Assay

A key experiment to determine the antagonist activity of **ONO-9780307** is the measurement of its ability to inhibit LPA-induced intracellular calcium mobilization in cells expressing the LPA1 receptor.

Protocol:

- Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor are cultured in appropriate media.
- Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
- Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffered saline solution.

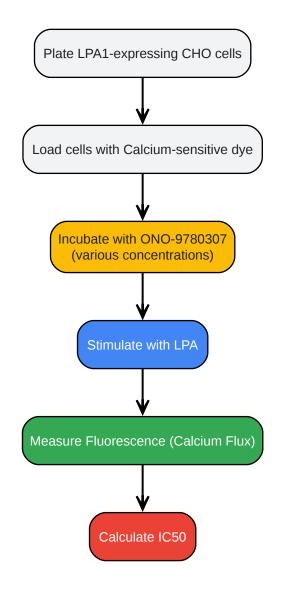






- Compound Incubation: The dye-containing solution is removed, and cells are incubated with varying concentrations of ONO-9780307 or vehicle control for a specified period.
- LPA Stimulation: The plate is placed in a fluorescence plate reader, and a baseline fluorescence is recorded. A solution of LPA is then added to all wells to stimulate the LPA1 receptor.
- Data Acquisition: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.
- Data Analysis: The inhibitory effect of ONO-9780307 is calculated by comparing the LPA-induced calcium response in the presence and absence of the antagonist. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.[1]
 [5]





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Figure 2: Workflow for the In Vitro Calcium Mobilization Assay.

Conclusion

ONO-9780307 stands as a testament to the success of targeted drug discovery programs. While its path did not lead to direct clinical application, its development has been indispensable for advancing our understanding of the LPA1 receptor. The high-resolution crystal structures obtained using **ONO-9780307** have provided a detailed blueprint for the rational design of next-generation LPA1 antagonists with therapeutic potential for a range of diseases, including fibrosis and cancer. This potent and selective molecule will undoubtedly continue to be a valuable tool for researchers investigating the complex biology of lysophosphatidic acid signaling.



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